5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid
Overview
Description
5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid is a synthetic organic compound characterized by its unique isoxazole ring structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. This reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Phenoxy Group: The phenoxy group is typically introduced through an etherification reaction, where a phenol derivative reacts with an appropriate leaving group on the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and continuous flow processes to handle increased volumes.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of trifluoromethyl and isoxazole groups on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity by either activating or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-1H-pyrazole-4-carboxylic acid: Similar in having a trifluoromethyl group and a carboxylic acid functionality.
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Shares the trifluoromethyl group and carboxylic acid but differs in the heterocyclic ring structure.
Uniqueness
5-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)isoxazole-3-carboxylic acid is unique due to its combination of an isoxazole ring with a trifluoromethyl group and a phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where these functionalities are advantageous.
Properties
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-7-10(11(12(18)19)17-21-7)6-20-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXTUNWPRKRCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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